Cordyformamide

Description

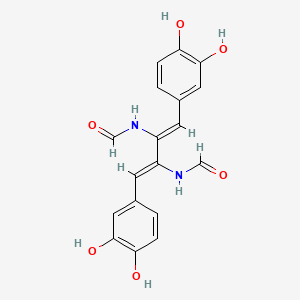

Structure

3D Structure

Properties

Molecular Formula |

C18H16N2O6 |

|---|---|

Molecular Weight |

356.3 g/mol |

IUPAC Name |

N-[(1Z,3Z)-1,4-bis(3,4-dihydroxyphenyl)-3-formamidobuta-1,3-dien-2-yl]formamide |

InChI |

InChI=1S/C18H16N2O6/c21-9-19-13(5-11-1-3-15(23)17(25)7-11)14(20-10-22)6-12-2-4-16(24)18(26)8-12/h1-10,23-26H,(H,19,21)(H,20,22)/b13-5-,14-6- |

InChI Key |

KPWLCIMXGXBDGX-GFIWHYBVSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\NC=O)/C(=C/C2=CC(=C(C=C2)O)O)/NC=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C(=CC2=CC(=C(C=C2)O)O)NC=O)NC=O)O)O |

Synonyms |

cordyformamide |

Origin of Product |

United States |

Contextual Significance of Natural Products and Fungal Metabolites in Chemical Biology

Natural products, particularly those derived from fungi, represent a cornerstone of chemical biology and drug discovery. Fungi produce a vast and diverse array of secondary metabolites, which are not essential for their primary growth but play crucial roles in ecological interactions, such as defense and communication. scispace.comscielo.br These compounds exhibit a remarkable range of chemical structures and biological activities, from potent antibiotics like penicillin to immunosuppressants and anticancer agents. scispace.com The exploration of fungal metabolites continues to be a vital source of novel chemical scaffolds and therapeutic leads, addressing the ongoing challenge of antimicrobial resistance and the need for new treatments for a multitude of diseases. The unique biosynthetic pathways evolved by fungi offer access to chemical diversity that is often unattainable through synthetic chemistry alone, making them an invaluable resource for innovation in medicine and biotechnology.

Origin, Isolation, and Cultivation Methodologies for Cordyformamide

Optimization of Fermentation Parameters for Fungal Growth

The growth of Cordyceps brunnearubra and its production of secondary metabolites like Cordyformamide are highly dependent on the optimization of various fermentation parameters. These parameters influence the metabolic pathways of the fungus, and fine-tuning them is crucial for maximizing the yield of the desired compound. Key parameters that are typically optimized include temperature, pH, and agitation speed.

For many Cordyceps species, the optimal temperature for mycelial growth and secondary metabolite production lies in the range of 20-25°C. mdpi.comresearchgate.net The initial pH of the culture medium is another critical factor, with optimal values often falling between 5.0 and 7.0 for various fungi. vbio.vn Agitation is necessary in submerged cultures to ensure proper mixing and oxygen transfer, with speeds often ranging from 120 to 180 rpm. vbio.vnjmb.or.kr

The following table presents examples of optimized fermentation parameters for the cultivation of other Cordyceps species, which can serve as a reference for developing protocols for C. brunnearubra.

| Parameter | Cordyceps militaris (for Cordycepin) | Cordyceps sinensis (for Mycelial Growth) |

| Temperature | 25°C mdpi.com | 20-25°C researchgate.net |

| Initial pH | 6.2 vbio.vn | 8.5-9.5 researchgate.net |

| Agitation Speed | 120 rpm jmb.or.kr | Not specified for submerged |

| Cultivation Period | 9 days vbio.vn | 40-60 days (solid-state) researchgate.net |

This table provides illustrative data from related species and should not be interpreted as definitive for this compound production.

Media Composition and Environmental Factor Modulation in Cordyceps brunnearubra Cultures

The composition of the culture medium is a fundamental aspect of fungal cultivation, providing the necessary nutrients for growth and the biosynthesis of secondary metabolites. A typical fungal culture medium consists of a carbon source, a nitrogen source, mineral salts, and sometimes vitamins or other growth factors.

Commonly used carbon sources in Cordyceps cultivation include glucose, sucrose, and brown rice. jmb.or.krmdpi.com Nitrogen sources can be organic, such as peptone and yeast extract, or inorganic. jmb.or.krmdpi.com The choice and concentration of these sources can significantly impact the production of specific metabolites. mdpi.com For instance, the carbon-to-nitrogen ratio is a critical parameter to optimize.

Environmental factors beyond the basic fermentation parameters, such as aeration and light, can also be modulated to enhance production. Adequate oxygen supply is crucial for the growth of aerobic fungi like Cordyceps. frontiersin.org While many fungal fermentations are conducted in the dark, some studies explore the influence of light on secondary metabolite production.

The table below outlines a sample media composition used for the cultivation of Cordyceps militaris, providing a template that could be adapted for C. brunnearubra.

| Component | Concentration (g/L) | Role |

| Sucrose | 20 | Carbon Source jmb.or.kr |

| Peptone | 20 | Nitrogen Source jmb.or.kr |

| MgSO4·7H2O | 1 | Mineral Salt jmb.or.kr |

| KH2PO4 | 0.5 | Mineral Salt & pH Buffer jmb.or.kr |

This table is an example from a related species and may require optimization for this compound production.

Scalability Considerations for Research-Scale Production

Scaling up the production of a fungal metabolite from laboratory shake flasks to larger bioreactors presents several challenges. uliege.be The primary goal of scalability is to increase the output of the desired product, which can be achieved by increasing the volume of the culture or by enhancing the product concentration. researchgate.net

Key considerations for scaling up include maintaining optimal mass transfer (especially of oxygen), ensuring uniform mixing, and controlling the temperature and pH throughout the larger volume. uliege.be The morphology of the filamentous fungus—whether it grows as dispersed mycelia or as pellets—can also significantly affect the viscosity of the broth and, consequently, the ease of scaling up. mdpi.com

For research-scale production, where the goal is to obtain sufficient quantities of the compound for further studies, a step-wise approach to scaling up is often employed. This may involve moving from shake flasks to bench-top bioreactors (e.g., 1-10 L) before attempting larger-scale production. During this process, critical parameters identified during optimization studies are carefully monitored and controlled. The transition from a research-scale to an industrial-scale process is a major bottleneck in fermentation technology, often requiring significant redevelopment of the process. uliege.be

Elucidation of Proposed Biosynthetic Pathways for this compound

The biosynthetic route to this compound is best understood by examining its position within the broader xanthocillin metabolic pathway. It is not synthesized as an endpoint but rather as a key intermediate or a shunt metabolite from the central xanthocillin pathway.

This compound has been identified as the diformamide analog of xanthocillin Y2 and is considered a plausible biogenetic precursor to it. pnas.orgasm.org This hypothesis is based on its isolation from the same fungal cultures producing xanthocillins and the common enzymatic transformation of isocyanides to formamides. In the proposed pathway, the final step in xanthocillin Y2 biosynthesis would involve the enzymatic dehydration of the two formamide (B127407) groups of this compound to yield the corresponding diisocyanide structure. Conversely, this compound can also be formed via the hydration of the isocyanide groups of xanthocillin Y2, a reaction potentially catalyzed by an isonitrile hydratase. researchgate.netuniprot.org

The biosynthesis of the core scaffold of this compound begins with the aromatic amino acid L-tyrosine. pnas.orgresearchgate.netnih.gov Isotope labeling studies on the related xanthocillins have confirmed that tyrosine serves as the foundational building block. acs.org The initial enzymatic steps involve the conversion of two molecules of L-tyrosine into a reactive vinyl-isonitrile monomer, which then undergoes dimerization to form the characteristic C4-diaryl-butadiene backbone shared by both xanthocillins and this compound. researchgate.netnih.gov

Identification and Characterization of Key Biosynthetic Enzymes

The enzymatic machinery responsible for this compound and xanthocillin biosynthesis has been identified through the characterization of the xanthocillin biosynthetic gene cluster (xan) in fungi such as Aspergillus fumigatus. pnas.orgasm.org

The formation of the isocyanide group, a critical step in the biosynthesis of the xanthocillin family, is catalyzed by a specialized enzyme.

XanB: This is a key bifunctional enzyme containing two distinct domains: an N-terminal isonitrile synthase (ISN) domain and a C-terminal non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase domain. nih.gov The ISN domain initiates the process by converting the amino group of L-tyrosine into an isonitrile. Subsequently, the dioxygenase domain catalyzes an oxidative decarboxylation to generate the vinyl-isonitrile monomer, 4-(2-isocyanovinyl)phenol. uniprot.orgnih.gov This two-step sequence within a single polypeptide is a hallmark of this biosynthetic pathway.

Following the synthesis of the monomer, several key enzymatic transformations lead to the final this compound structure.

XanG: This enzyme is a cytochrome P450 monooxygenase, homologous to the yeast enzyme Dit2. researchgate.net XanG catalyzes the crucial oxidative dimerization of two molecules of the vinyl-isonitrile monomer produced by XanB. researchgate.netnih.gov This head-to-head coupling forms the 1,4-diaryl-2,3-diisocyano-1,3-butadiene skeleton of xanthocillin. The stereochemistry of the final product, including the (Z,Z)-geometry observed in this compound, is likely controlled during this enzymatic dimerization step. asm.org

XanA: Identified as a protein with homology to isonitrile hydratases, XanA is proposed to be responsible for the conversion of the isocyanide groups into formamide groups. researchgate.netuniprot.org This enzymatic hydration of the diisocyanide xanthocillin intermediate directly yields this compound.

Genetic Basis and Regulation of this compound Biosynthesis

The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC) that is subject to specific regulatory control.

The xan biosynthetic gene cluster from Aspergillus fumigatus contains all the necessary genes for the synthesis of xanthocillins and, by extension, this compound. pnas.orgasm.org The expression of the xan cluster is notably influenced by environmental factors, particularly the concentration of copper ions. asm.orgresearchgate.net The cluster is transcriptionally upregulated under copper-starvation conditions. asm.org This regulation is mediated by copper-binding transcription factors, including AceA and MacA, as well as a cluster-specific C6 transcription factor, XanC, which acts as a key activator for the genes within the cluster. pnas.orgnih.gov

Table 1: Key Enzymes in the xan Biosynthetic Gene Cluster

| Gene | Encoded Protein | Proposed Function in this compound/Xanthocillin Biosynthesis |

| xanB | Isonitrile synthase-dioxygenase | Catalyzes the conversion of L-tyrosine to a vinyl-isonitrile monomer. pnas.orgnih.gov |

| xanG | Cytochrome P450 monooxygenase | Mediates the oxidative dimerization of two vinyl-isonitrile monomers to form the xanthocillin scaffold. researchgate.netnih.gov |

| xanA | Isonitrile hydratase-like protein | Proposed to catalyze the hydration of isocyanide groups to form N-formyl groups, yielding this compound. researchgate.netuniprot.org |

| xanE | O-methyltransferase | Responsible for the methylation of hydroxyl groups on the aromatic rings to produce methylated xanthocillin derivatives. pnas.orgnih.gov |

| xanC | C6 transcription factor | Acts as a positive regulator for the expression of the xan gene cluster. pnas.orgnih.gov |

| xanD | DUF4149 domain protein | Function is not fully determined but is part of the conserved cluster. pnas.org |

| xanF | Conserved hypothetical protein | Function is currently unknown. pnas.org |

Putative Biosynthetic Gene Clusters (BGCs) and Their Annotation

The production of fungal secondary metabolites, including isocyanides, is typically orchestrated by a set of co-localized genes known as a Biosynthetic Gene Cluster (BGC). rsc.org For xanthocillin and its precursors, the responsible cluster is designated as the xan BGC. pnas.orgasm.org This cluster serves as the primary model for the putative this compound BGC. The xan BGC in A. fumigatus contains seven identified genes, xanA through xanG, each with a predicted function in the assembly of the final molecule. pnas.org Deletion of the core isocyanide synthase gene, xanB, has been shown to abolish the production of all related metabolites, confirming the cluster's role. pnas.org

The annotation of the genes within the model xan cluster provides a blueprint for the enzymatic steps likely involved in this compound biosynthesis.

Table 1: Annotation of Genes in the Model xan Biosynthetic Gene Cluster

| Gene | Predicted Protein Function | Putative Role in Biosynthesis |

|---|---|---|

| xanA | ThiJ/Pfp1 domain protein; Isocyanide hydratase homology pnas.org | Catalyzes the formation of N-formyl groups. pnas.orgresearchgate.net |

| xanB | Two-domain isocyanide synthase-dioxygenase (ICS-DOX) asm.orgpnas.org | The core enzyme that synthesizes the key isocyanide functionality from a precursor like tyrosine. pnas.orgresearchgate.net |

| xanC | C6 or bZIP transcription factor pnas.orgencyclopedia.pub | A pathway-specific positive regulator that controls the expression of other genes in the cluster. pnas.orgmdpi.com |

| xanD | DUF4149 domain protein pnas.org | Function is not yet fully characterized. |

| xanE | O-methyltransferase pnas.org | Responsible for adding methyl groups to modify the scaffold. pnas.orgresearchgate.net |

| xanF | Conserved hypothetical protein pnas.org | Function is not yet fully characterized. |

| xanG | P450 monooxygenase (homology to yeast Dit2) pnas.org | A tailoring enzyme that likely performs an oxidative dimerization of the precursor molecules. pnas.orgresearchgate.net |

Transcriptional and Translational Regulation of Pathway Genes

The expression of secondary metabolite BGCs is tightly controlled at the transcriptional level by a multi-layered regulatory network. encyclopedia.pub Research on the xan cluster in A. fumigatus reveals several key regulatory mechanisms that are likely conserved for this compound production.

Pathway-Specific Regulation : The xan BGC contains its own pathway-specific transcription factor, XanC. pnas.orgmdpi.com This protein directly binds to DNA to activate the expression of the other xan genes. mdpi.com Overexpression of xanC has been shown to cause a significant increase in the production of xanthocillin-related metabolites. pnas.org

Global Regulation by Metal Ions : The xan BGC is transcriptionally responsive to the concentration of copper. pnas.orgasm.org The cluster's expression and the subsequent production of metabolites are notably increased under conditions of copper starvation. asm.orgresearchgate.net This regulation is mediated by wider-domain copper-binding transcription factors, identified as AceA and MacA in A. fumigatus. pnas.org

Cross-Cluster Regulation : Evidence suggests that pathway-specific regulators can sometimes influence other BGCs. encyclopedia.pub For instance, a homolog of XanC found in Penicillium expansum, named PeXanC, was surprisingly found to activate the BGC for a different metabolite, citrinin, rather than its local xanthocillin-like cluster. mdpi.com This highlights the complexity of regulatory networks in fungi.

Biosynthetic Pathway Engineering and Synthetic Biology Approaches

Advances in synthetic biology offer powerful tools to study and manipulate biosynthetic pathways, enabling the reconstruction of pathways in new hosts and the enhancement of metabolite production. frontiersin.orgbiotechrep.ir

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression, the transfer of a gene or an entire BGC from its native producer into a more tractable host organism, is a cornerstone of modern natural product research. nih.govwikipedia.org This strategy is used to activate "silent" BGCs, confirm gene function, and facilitate a more reliable supply of a compound. nih.govfrontiersin.org

Commonly used heterologous hosts for fungal BGCs include genetically well-characterized bacteria like Streptomyces coelicolor or fungi such as Aspergillus nidulans and the yeast Saccharomyces cerevisiae. nih.govfrontiersin.org The process typically involves cloning the large BGC from the native organism's DNA into a suitable expression vector, which is then introduced into the chosen chassis strain. nih.gov While the heterologous expression of many fungal products has been successful, specific reports detailing the complete reconstruction of the this compound BGC in a heterologous host are not yet prominent in the literature. However, this approach remains a critical and viable strategy for future studies to confirm the precise gene set required for its biosynthesis and to enable engineered production.

Strategies for Enhancing Biosynthetic Efficiency and Diversification

Synthetic biology provides a suite of strategies to improve the production efficiency of a target molecule and to generate novel chemical diversity by modifying the original biosynthetic pathway. biotechrep.irwur.nl

Enhancing Efficiency : A primary strategy to boost production is to overexpress the pathway-specific positive regulatory gene, such as xanC in the model pathway. pnas.org This effectively "turns up" the entire biosynthetic assembly line. Additionally, optimizing fermentation conditions, such as the composition of the growth media and the concentration of key cofactors like copper, can significantly enhance yield. pnas.orgasm.org A more advanced approach involves engineering the host's primary metabolism to increase the intracellular pool of essential precursors, such as the amino acid tyrosine, which serves as the starting block for the xanthocillin pathway. researchgate.net

Pathway Diversification : New chemical structures can be generated by genetically manipulating the tailoring enzymes within the BGC. For example, knocking out genes like the methyltransferase (xanE) or the P450 monooxygenase (xanG) could lead to the accumulation of unmethylated or non-dimerized intermediates, which may themselves have unique properties. The discovery that the xan BGC in A. fumigatus naturally produces novel members of the melanocin family alongside xanthocillin demonstrates the inherent capacity of a single cluster to generate multiple products. asm.orgresearchgate.net This natural diversification can be further expanded through targeted gene modifications to create a wider array of this compound-related analogues.

Total Synthesis Strategies for this compound and Related Isocyanide Analogues

As of this writing, there are no published total synthesis routes for this compound. The development of a total synthesis would be a significant achievement, providing access to larger quantities of the compound for further biological evaluation and enabling the synthesis of analogues for SAR studies.

Development of Novel Synthetic Methodologies for the Core Scaffold

The core scaffold of this compound is a 1,4-diphenyl-1,3-butadiene substituted with two formamide groups. The synthesis of this scaffold would likely draw upon established methods for the construction of conjugated diene systems and the introduction of nitrogen-containing functionalities. Potential strategies could involve olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form the butadiene backbone. The stereoselective synthesis of the (1Z,3Z)-diene configuration, as seen in the related xanthocillins, would be a key challenge. acs.org

Design and Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives is essential for exploring its therapeutic potential. To date, no such derivatives have been reported in the literature.

Rational Design Principles for Structural Modification

The design of this compound analogues would likely be guided by its structural relationship to the xanthocillin family of isocyanides. Key modifications could include:

Variation of the Aromatic Rings: Introducing different substituents on the phenyl rings to probe the impact on electronic properties and steric interactions with biological targets.

Modification of the Formamide Groups: Replacing the formamide groups with other functionalities, such as amides, ureas, or sulfonamides, to explore the importance of the formamide moiety for activity.

Alterations to the Butadiene Linker: Modifying the length and rigidity of the conjugated system to understand its role in target binding.

Diversification Strategies for Lead Generation in Research

Once a viable synthetic route to the this compound scaffold is established, various diversification strategies could be employed. Combinatorial chemistry approaches, where different aromatic precursors and nitrogen sources are combined, could rapidly generate a library of analogues. Furthermore, late-stage functionalization of the synthesized this compound core would allow for the introduction of a wide range of chemical diversity.

Structure-Activity Relationship (SAR) Investigations of this compound and Analogues

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. griffith.edu.au For this compound, such studies are currently absent from the scientific literature but would be a critical next step following the synthesis of analogues.

Initial biological data indicates that this compound exhibits activity against the malaria parasite Plasmodium falciparum K1 with an IC50 value of 18 µM and possesses weak to no cytotoxicity against certain cancer cell lines. semanticscholar.orgrsc.orgfrontiersin.orgacs.orgmdpi.commdpi.com This provides a starting point for future SAR investigations. A systematic study would involve synthesizing the designed analogues and evaluating their activity in relevant biological assays.

The data generated would allow for the construction of an SAR model, identifying the key structural features—the pharmacophore—responsible for the observed biological activity. For instance, comparing the activity of this compound with its isocyanide counterpart, xanthocillin Y2, and other synthetic analogues would elucidate the role of the formamide groups in target interaction. It has been noted in studies of other molecular families that replacing an isocyanide with a formamide can significantly alter biological activity. acs.org

Systematic Modification and Correlation with Biological Activity Profiles

While specific systematic modification studies exclusively on the this compound molecule are not extensively documented in publicly available research, valuable insights can be drawn from structure-activity relationship (SAR) studies on closely related xanthocillin derivatives. nih.gov These studies, primarily focused on other biological targets like the thrombopoietin receptor, provide a foundational understanding of how structural changes might impact the biological activity of this class of compounds. nih.gov

This compound itself has demonstrated activity against the malarial parasite Plasmodium falciparum K1, with an IC50 value of 18 μM, while exhibiting weak or no cytotoxicity against various cancer cell lines. researchgate.netacs.org The SAR studies on other xanthocillin analogues have revealed several key structural features that are crucial for their biological activity. These findings can be extrapolated to hypothesize about the activity profile of modified this compound.

Key findings from SAR studies on related xanthocillin derivatives include:

Alkene Geometry: The geometry of the central buta-1,3-diene chain is important for biological activity. nih.gov

Aromatic Substituents: The presence of substituents on the phenyl rings that enhance hydrophobic character is correlated with activity. nih.gov

Terminal Functional Groups: The nature of the terminal functional groups is critical. In studies of xanthocillin derivatives as thrombopoietin receptor agonists, it was found that one of the two isonitrile groups appears to be dispensable. nih.gov Conversely, in studies of other isocyanide-containing natural products with antimalarial activity, the replacement of the isocyano group with a formamide group, as is present in this compound, has been shown to lead to inactive compounds against that specific target. acs.org This suggests that the formamide groups in this compound are a critical determinant of its specific biological activity profile.

A data table summarizing the impact of systematic modifications on the biological activity of xanthocillin analogues is presented below. This data is based on studies of these related compounds and provides a predictive framework for this compound.

| Compound/Modification | Modification Details | Observed Biological Activity |

| Xanthocillin Analogue | Varied substituents on the benzene (B151609) ring to increase hydrophobicity. | Increased thrombopoietin receptor agonist activity. nih.gov |

| Xanthocillin Analogue | Removal of one of the two isonitrile groups. | Activity as a thrombopoietin receptor agonist was maintained, suggesting one group is dispensable for this target. nih.gov |

| Kalihinol (Antimalarial) | Replacement of the isocyano group with a formamide group. | Resulted in an inactive compound. acs.org |

| This compound | Contains two formamide groups instead of isonitrile groups. | Active against Plasmodium falciparum K1, but with modest cytotoxicity against breast cancer cells and no cytotoxicity against other cell lines. acs.orgresearchgate.net |

Identification of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is defined as the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. nih.gov The identification of these pharmacophoric elements within the this compound scaffold is crucial for understanding its mechanism of action and for the rational design of new, more potent analogues.

Based on the structure of this compound and the SAR data from related compounds, the following pharmacophoric features can be proposed:

Two p-Hydroxyphenyl Groups: These groups, with their potential for hydrogen bonding and aromatic interactions, are likely key interaction points with a biological target. The hydrophobic nature of the benzene rings also appears to be important. nih.gov

Two N-Formyl Groups: This is the most distinguishing feature of this compound compared to the more common isonitrile-containing xanthocillins. The hydrogen bonding capacity and electronic properties of the formamide groups are critical pharmacophoric elements that likely govern its specific antimalarial activity and differentiated cytotoxicity profile. acs.orgresearchgate.net The replacement of isonitrile with formamide drastically alters the molecule's electronic and steric properties, leading to a unique biological signature.

The spatial arrangement of these features—the two substituted aromatic rings held at a specific distance and orientation by the butadiene linker, and the terminal formamide groups—constitutes the core pharmacophore of this compound.

Position of Cordyformamide Within the Xanthocillin and Isocyanide Natural Product Families

Cordyformamide is classified as a member of the isocyanide family of natural products, a group of compounds characterized by the presence of a C≡N-R functional group. This family is known for its diverse biological activities, including antimicrobial and cytotoxic properties. This compound is structurally related to xanthocillin, one of the first discovered isocyanide natural products. The core chemical scaffold of these compounds is typically derived from the amino acid tyrosine. The biosynthesis of the isocyanide functionality is a key enzymatic step that imparts unique chemical reactivity and biological activity to these molecules. The structural variations within the xanthocillin-like isocyanides, including the modification to a formamide (B127407) group as seen in this compound, contribute to the spectrum of biological effects observed across this family of fungal metabolites.

Current Research Landscape and Academic Interest in Cordyformamide

The current research landscape for cordyformamide is focused on several key areas. A primary interest lies in the elucidation of its biosynthetic pathway. Understanding the enzymes and genetic clusters responsible for its production in fungi can open avenues for synthetic biology approaches to produce this compound and related analogs in higher yields. Furthermore, there is ongoing investigation into the full spectrum of its biological activities. While its structural relatives have known antimicrobial properties, detailed studies on this compound's specific targets and mechanism of action are a subject of active research. The development of efficient total synthesis routes for this compound is another area of academic pursuit, as this would provide a reliable supply of the compound for further biological evaluation and the creation of novel derivatives with potentially enhanced therapeutic properties. The unique chemical structure of this compound continues to intrigue chemists and biologists alike, positioning it as a promising lead compound for future drug discovery efforts.

Biological Activity and Molecular Mechanistic Research of Cordyformamide

In Vitro Antimalarial Efficacy Studies of Cordyformamide

Efficacy against Plasmodium falciparum Strains and Life Stages

This compound has demonstrated activity against the chloroquine-resistant K1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. acs.org Research has shown that this compound exhibits an IC50 value of 18 μM against this multidrug-resistant strain. acs.org The IC50 value represents the concentration of a drug that is required for 50% inhibition of the parasite's growth in vitro.

While studies have focused on the asexual blood stages of P. falciparum, further research is needed to determine its efficacy against other life stages of the parasite, such as gametocytes, which are responsible for transmission to mosquitoes. nih.gov

Comparative Analysis with Established Antimalarial Agents in Research Models

Direct comparative studies of this compound with established antimalarial drugs like chloroquine (B1663885) or artemisinin (B1665778) in the same research models are not extensively detailed in the currently available literature. However, its activity against a chloroquine-resistant strain (K1) is a significant finding, as resistance to existing drugs is a major public health challenge. acs.orgnih.gov For context, antimalarial drugs such as chloroquine act by inhibiting hemozoin formation in the parasite's digestive vacuole. nih.gov The emergence of resistance often involves mutations in transporters like the P. falciparum chloroquine resistance transporter (PfCRT). nih.gov

The development of new compounds with different mechanisms of action is crucial to combat resistant malaria. nih.gov

Evaluation of this compound Activity Against Other Microbial and Cellular Systems

In vitro Antimicrobial Spectrum (e.g., Antifungal, Antibacterial)

Information regarding the broad-spectrum antimicrobial activity of this compound is limited in the available research. While some compounds from Cordyceps species, such as ophiocordin, have shown antifungal activity, and others like cicapeptins exhibit antibacterial and antifungal properties, the specific antibacterial or antifungal spectrum of this compound has not been extensively reported. researchgate.netnih.gov The genus Cordyceps is known for producing a wide array of bioactive compounds with diverse pharmacological actions. researchgate.netoup.com

Effects on Non-Human Cell Lines and Cellular Processes (e.g., Modest Cytotoxicity in specific in vitro cancer cell lines)

A noteworthy characteristic of this compound is its low cytotoxicity. acs.orgnih.gov Studies have shown that it exhibits weak or no cytotoxicity against various cell lines. researchgate.netnih.gov Specifically, it has been reported to have only modest cytotoxicity against the human breast cancer cell line MCF-7 (IC50 = 39 μM) and no significant cytotoxicity against other cancer cell lines, such as KB cells and NCI-H187, or against Vero cells (a non-cancerous kidney cell line from an African green monkey). acs.org This selectivity for the malaria parasite over mammalian cells is a desirable trait for any potential antimalarial drug candidate.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (μM) | Reference |

| MCF-7 | Human Breast Adenocarcinoma | 39 | acs.org |

| KB | Human Oral Epidermoid Carcinoma | >50 | acs.org |

| NCI-H187 | Human Small Cell Lung Cancer | >50 | acs.org |

| Vero | African Green Monkey Kidney | >50 | acs.org |

Investigations into the Molecular and Cellular Mechanisms of Action

The precise molecular and cellular mechanisms of action of this compound against Plasmodium falciparum are not yet fully elucidated. However, its structure as a xanthocillin-like alkaloid provides some clues. acs.orgcore.ac.uk Xanthocillins are a class of antibiotics, and this compound is considered a plausible biogenetic precursor of xanthocillin Y2. acs.org The isocyanide functional group present in this compound is relatively rare in natural products and is known to be a key pharmacophore in other bioactive molecules, often acting as a metal-coordinating warhead. acs.org

The mechanism of many antimalarial drugs involves targeting specific parasite pathways, such as hemoglobin digestion, folate synthesis, or electron transport. nih.govfrontiersin.org For example, chloroquine interferes with heme detoxification, while atovaquone (B601224) targets the cytochrome bc1 complex. nih.govplos.org Given that this compound is active against a chloroquine-resistant strain, it is likely that its mechanism of action is different from that of chloroquine. Further research is needed to identify the specific molecular target(s) of this compound within the parasite.

Identification of Putative Molecular Targets and Binding Interactions

The precise molecular target of this compound within Plasmodium falciparum has not yet been elucidated in published research. The identification of drug targets is a critical step in understanding the mechanism of action and for guiding further drug development. nih.gov Typically, the process of target deconvolution for antimalarial compounds involves generating drug-resistant parasite lines and subsequently performing whole-genome sequencing to identify mutations that confer resistance. nih.gov This approach has successfully identified key targets for many established antimalarials, such as the chloroquine resistance transporter (PfCRT) and the Kelch13 protein (K13) associated with artemisinin resistance. nih.govmalariaconsortium.org

For new compounds like this compound, potential mechanisms could involve interference with essential parasite processes. Many antimalarials act on unique aspects of parasite biology that are distinct from the human host, providing a therapeutic window. nih.gov These can include:

Inhibition of Hemoglobin Digestion: Parasites within red blood cells digest host hemoglobin, releasing toxic heme. They detoxify this heme by crystallizing it into hemozoin. Drugs like chloroquine disrupt this process. nih.gov

Interference with Protein Synthesis: Targeting parasite-specific components of the translational machinery.

Disruption of Membrane Transport: Essential transporters on the parasite's plasma membrane or the membrane of its digestive vacuole are validated drug targets. frontiersin.org

Inhibition of Essential Enzymes: Targeting enzymes crucial for parasite survival, such as those involved in nucleic acid synthesis or lipid metabolism. nih.gov

While this compound is known to be a xanthocillin-like alkaloid, and other such compounds have shown selective antimalarial activity, specific binding interaction studies to pinpoint its molecular partner have not been reported. core.ac.uk Future research would require techniques like thermal shift assays, affinity chromatography, or computational docking studies against known parasite proteins to identify its direct binding partners. frontiersin.orgucl.ac.uk

Perturbation of Cellular Pathways and Signaling Networks

Detailed studies on how this compound perturbs specific cellular pathways and signaling networks within the malaria parasite are currently unavailable in the scientific literature. The antimalarial activity observed in vitro suggests that the compound interferes with one or more processes essential for parasite proliferation and survival. researchgate.net

Cellular signaling pathways are complex networks that regulate all aspects of a cell's life, and their disruption can be a powerful therapeutic strategy. uah.espsu.edu In P. falciparum, key pathways that could be affected by an antimalarial agent include:

Hemoglobin Endocytosis and Trafficking: Artemisinin and its derivatives are thought to be activated by heme, and resistance mutations in the Kelch13 protein are linked to the endocytosis of hemoglobin from the host cell. nih.govmdpi.com

Phosphoinositide Signaling: Kinases such as phosphatidylinositol 4-kinase (PI4K) are essential for parasite development and are the target of novel antimalarial compounds.

Calcium Signaling: Intracellular calcium levels are critical for regulating parasite motility, invasion of host cells, and egress.

Apoptotic-like Pathways: While controversial, some studies suggest that certain antimalarial drugs can induce a programmed cell death-like process in the parasite.

Without specific research on this compound, it is not possible to definitively state which of these, or other, pathways it perturbs. Analysis of parasite metabolomics, proteomics, or transcriptomics after treatment with this compound would be necessary to reveal its impact on global cellular networks. nih.gov

Enzyme Modulation and Receptor Binding Studies

There are no specific enzyme modulation or receptor binding studies for this compound reported in the available literature. Such studies are fundamental to characterizing the mechanism of action of a bioactive compound. researchgate.networthington-biochem.com

Enzyme Inhibition: Enzyme inhibition is a common mechanism for drug action. nih.govresearchgate.net Inhibitors can act in several ways, including competing with the substrate for the active site (competitive inhibition) or binding to another site to alter the enzyme's function (non-competitive or allosteric inhibition). nih.govworthington-biochem.com For many antimalarials, a key enzymatic process to investigate is the formation of β-hematin (hemozoin), which is essential for parasite detoxification. okayama-u.ac.jp Assays to screen for inhibitors of this process are well-established. However, whether this compound acts through this or any other enzyme inhibitory mechanism remains to be determined.

Receptor Binding: Receptor binding assays are used to measure the affinity of a ligand (drug) for its receptor. giffordbioscience.comnih.gov These assays are crucial for quantifying the interaction between a drug and its putative target. uah.es Given that the molecular target for this compound is unknown, no specific receptor binding assays have been performed. Should a target be identified, such assays would be a critical next step.

The table below illustrates the type of data that would be generated from initial enzyme inhibition screening, using hypothetical data for this compound against potential parasite enzyme targets.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | Putative Function | % Inhibition at 20 µM (Hypothetical) |

|---|---|---|

| Plasmepsin II | Hemoglobin digestion | 15% |

| Falcipain-2 | Hemoglobin digestion | 12% |

| Lactate Dehydrogenase (pLDH) | Glycolysis | 8% |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Purine salvage | 25% |

In Vivo Bioactivity Assessment in Preclinical Models (Non-Human)

Preclinical in vivo studies are essential to evaluate a drug candidate's efficacy and pharmacokinetic/pharmacodynamic properties in a living organism before it can be considered for human trials. nih.govugd.edu.mknih.gov

Efficacy Evaluation in Relevant Animal Models of Malaria (e.g., Rodent Models)

Despite the promising in vitro antiplasmodial activity of this compound, there are no published studies on its in vivo efficacy in animal models of malaria. The standard preclinical model for malaria drug discovery is the rodent model, typically using mice infected with Plasmodium berghei or Plasmodium yoelii. nih.govnih.gov

The most common initial in vivo screen is the 4-day suppressive test (Peters' test). nih.govuliege.be In this assay, mice are infected with the parasite and then treated with the test compound daily for four days. Parasitemia (the percentage of infected red blood cells) is monitored and compared to both untreated controls and groups treated with a standard antimalarial drug like chloroquine. nih.gov Key endpoints include the percentage of parasitemia suppression and the mean survival time of the animals. scielo.org.mx

The table below provides an example of how data from a 4-day suppressive test would be presented. The values for this compound are illustrative and not based on actual experimental results.

Table 2: Illustrative Efficacy Data from a 4-Day Suppressive Test in a P. berghei Mouse Model

| Treatment Group | Parasitemia on Day 4 (%) | % Suppression | Mean Survival Time (Days) |

|---|---|---|---|

| Vehicle Control | 35.2 ± 4.5 | 0 | 8.1 ± 1.2 |

| Chloroquine (10 mg/kg) | 0.1 ± 0.1 | 99.7 | >30 |

| This compound (25 mg/kg) | 24.6 ± 3.8 | 30.1 | 10.5 ± 2.1 |

| This compound (50 mg/kg) | 15.1 ± 2.9 | 57.1 | 14.2 ± 2.5 |

| This compound (100 mg/kg) | 8.9 ± 2.1 | 74.7 | 18.6 ± 3.0 |

Data are presented as mean ± standard deviation and are purely hypothetical.

Advanced Analytical and Spectroscopic Characterization of Cordyformamide

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry stands as a cornerstone technique in the structural elucidation of natural products, offering unparalleled precision in determining molecular formulas and providing deep insights into molecular structure through the analysis of fragmentation pathways. nih.govup.ac.za

The elemental composition of Cordyformamide has been unequivocally established as C₁₈H₁₆N₂O₆. nih.gov This determination was accomplished through high-resolution mass spectrometry, specifically utilizing electrospray ionization coupled with a time-of-flight (ESI-TOF) mass analyzer. tsri.or.th ESI, a soft ionization method, is particularly well-suited for the analysis of thermally sensitive and polar molecules such as this compound, minimizing fragmentation during the ionization process. labcompare.commdpi.com The TOF mass analyzer complements this by affording high-resolution mass measurements, a critical factor for the unambiguous assignment of a molecular formula from a set of potential candidates. labcompare.com

A detailed analysis of the fragmentation pattern of this compound provides substantial evidence for its proposed structure. While exhaustive fragmentation studies are not widely published, the principles of mass spectral fragmentation allow for predictable cleavage patterns based on the molecule's functional groups, which include dihydroxyphenyl and formamide (B127407) moieties. nih.govrsc.org In tandem mass spectrometry experiments (MS/MS) employing collision-induced dissociation (CID), fragmentation is expected to occur at the labile amide bonds and across the unsaturated buta-1,3-diene core. The precise mass measurement of the resulting fragment ions is instrumental in confirming the sequence and connectivity of the molecular subunits. researchgate.netuomustansiriyah.edu.iqemerypharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the elucidation of the three-dimensional structure of organic molecules in solution, offering a wealth of information regarding the carbon-hydrogen framework, atom connectivity, and stereochemical arrangement. up.ac.zalibretexts.orggithub.io

The structural architecture of this compound has been pieced together through a comprehensive application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, including COSY, HSQC, HMBC, and NOESY. tsri.or.thacdlabs.com

The reported ¹H and ¹³C NMR spectroscopic data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (Note: Data is compiled from available literature and may be partial.)

| Position | Chemical Shift (δH) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 3.64 | m | - |

| H-4 | - | br s | - |

| H-1 | 4.72 | d | 15.7 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Note: Data is compiled from available literature and may be partial.) tsri.or.thnih.gov

| Position | Chemical Shift (δC) in ppm |

| 1, 1′ | 130.3, 129.7, 131.2, 129.7 |

| 2, 2′ | 124.1, 123.0, 121.1, 122.5 |

Two-dimensional NMR experiments are crucial for establishing the connectivity within the molecule. COSY (Correlation Spectroscopy) spectra reveal proton-proton coupling networks, allowing for the tracing of adjacent protons. uvic.calibretexts.orgHSQC (Heteronuclear Single Quantum Coherence) experiments correlate protons to their directly attached carbons. columbia.edulibretexts.orgHMBC (Heteronuclear Multiple Bond Correlation) provides information on long-range (typically 2-3 bond) couplings between protons and carbons, which is essential for assembling the complete carbon skeleton and assigning non-protonated carbons. columbia.edulibretexts.org

The unambiguous assignment of every proton and carbon signal is achieved by the synergistic interpretation of all acquired NMR data. HMBC correlations are particularly vital for assigning quaternary carbons, such as those in the aromatic rings and the carbonyl carbons of the formamide groups. columbia.edulibretexts.org

The relative stereochemistry of this compound has been elucidated primarily through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. tsri.or.th NOESY detects through-space correlations between protons that are in close spatial proximity, which is fundamental for determining stereochemical relationships. rsc.orggithub.iovdoc.pub For instance, a key NOESY correlation observed between the proton at position H-3 and a proton of the methylene (B1212753) group at C-1 indicated a pseudoaxial orientation for these protons. tsri.or.th Concurrently, the appearance of the H-4 signal as a broad singlet, indicative of a small coupling constant with H-3, suggested a pseudoequatorial position for this proton. tsri.or.th

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information regarding the functional groups present and the nature of the conjugated electronic system within this compound.

The IR spectrum of this compound is characterized by specific absorption bands that correspond to its functional groups. The N-H stretching vibrations of the formamide groups are expected in the 3300-3100 cm⁻¹ region, while the C=O stretching vibrations would give rise to strong absorptions around 1700-1650 cm⁻¹. A broad absorption band in the 3500-3200 cm⁻¹ range is indicative of the O-H stretching of the catechol hydroxyl groups. Additionally, absorptions corresponding to aromatic C-H and C=C bonds would also be present. libretexts.orgcore.ac.uk

The UV-Vis spectrum of this compound in solution displays a significant absorption maximum (λmax) at 320 nm. msu.edu This absorption is characteristic of the extensive π-electron conjugation that spans the two dihydroxyphenyl rings and the intervening buta-1,3-diene system, which acts as the chromophore. openstax.org

Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. frontiersin.orgcore.ac.uk Each type of bond and functional group has a characteristic range of absorption frequencies, providing a molecular "fingerprint". cabidigitallibrary.org

In the analysis of this compound, the IR spectrum reveals several key absorption bands that are indicative of its core structure. mdpi.com The spectrum shows broad and intense absorptions at 3505 cm⁻¹ and 3259 cm⁻¹, which are characteristic of O-H and N-H stretching vibrations, respectively. mdpi.com The presence of multiple hydroxyl groups on the phenyl rings and the N-H bonds within the formamide moieties account for these signals. The broadness of these peaks suggests the presence of hydrogen bonding. scienceasia.org

A strong absorption band is also observed at 1631 cm⁻¹. mdpi.com This is attributed to the C=O stretching vibration of the amide functional group (Amide I band). core.ac.uk The position of this band is consistent with a conjugated amide structure. The combination of these characteristic vibrations provides strong evidence for the presence of hydroxyl and formamide functional groups, which is in agreement with the proposed structure of this compound.

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 3505 | Broad, Intense | O-H Stretching | mdpi.com |

| 3259 | Broad, Intense | N-H Stretching (Amide) | mdpi.com |

| 1631 | Intense | C=O Stretching (Amide I) | mdpi.com |

Electronic Transitions and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. mdpi.com This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis region. nih.gov

The structure of this compound contains multiple chromophores, including the two phenyl rings and the conjugated diene system. These unsaturated groups give rise to characteristic electronic transitions, primarily π → π* and n → π* transitions. nih.gov The conjugated system of double bonds significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths. cellmolbiol.org

For this compound, the UV-Vis spectrum is reported to show a maximum absorption (λmax) at 320 nm, resulting in a blue spectrum. researchgate.net This absorption is characteristic of the extended π-conjugated system present in the molecule. The analysis of electronic transitions is fundamental for understanding the photophysical properties of the compound and can also be used for quantitative analysis based on the Beer-Lambert Law. cellmolbiol.org

Table 2: UV-Visible Spectroscopic Data for this compound

| λmax (nm) | Solvent | Type of Transition | Reference |

|---|---|---|---|

| 320 | Not Specified | π → π* | researchgate.net |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques in analytical chemistry.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

HPLC is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds. It is widely used in pharmaceutical and natural product research for assessing the purity of a compound and for its quantification in various matrices. jhsci.baiaea.org The principle involves separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. jhsci.ba

While specific HPLC methods for the routine analysis of this compound have not been extensively published, methods for related compounds from Cordyceps species, such as cordycepin (B1669437) and other nucleosides, provide a strong basis for developing a suitable protocol. nih.govresearchgate.net For these analyses, reversed-phase columns, such as C18, are commonly employed. nih.gov The mobile phase typically consists of a mixture of water (often with a pH modifier like formic acid) and an organic solvent like methanol (B129727) or acetonitrile, run in either isocratic or gradient elution mode. jhsci.baresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte has strong absorbance, such as 260 nm for nucleoside analogues. mdpi.comnih.gov

For purity assessment of a this compound sample, the chromatogram would be analyzed for the presence of extraneous peaks. jhsci.ba The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks. jhsci.ba For accurate quantification, a calibration curve is constructed by running a series of standards of known concentrations. iaea.org The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. iaea.org

Table 3: Typical HPLC Parameters for the Analysis of Cordyceps Metabolites

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient or isocratic mixture of water/methanol or water/acetonitrile nih.govresearchgate.net |

| Detection | UV-Vis Diode Array Detector (DAD), typically at 260 nm or at the λmax of the target compound mdpi.comnih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Quantification | External standard method with a calibration curve iaea.org |

| Purity Assessment | Peak area normalization jhsci.ba |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. cabidigitallibrary.org It is the gold standard for the analysis of volatile and semi-volatile compounds. cabidigitallibrary.org The sample is vaporized and separated in the GC column based on boiling point and polarity, and then the individual components are fragmented and detected by the mass spectrometer, providing a unique mass spectrum for identification. cabidigitallibrary.org

Research on the volatile components of various Cordyceps species has identified a range of compounds, including hydrocarbons, alcohols, ketones, aldehydes, and fatty acids. mdpi.comcellmolbiol.orgnih.gov These volatile metabolites contribute to the characteristic aroma and may have biological activities.

Table 4: Classes of Volatile Metabolites Identified in Cordyceps Species by GC-MS

| Compound Class | Examples | Reference |

|---|---|---|

| Hydrocarbons | Alkanes, Alkenes | mdpi.comcellmolbiol.org |

| Alcohols | 1-Dodecanol | mdpi.com |

| Ketones | 2-Pentanone | |

| Aldehydes | 2-Methylbutanal | |

| Fatty Acids | Palmitic acid, Linoleic acid | mdpi.comnih.gov |

| Esters | Ethyl formate | |

| Lactones | 5,6-dihydro-6-pentyl-2H-pyran-2-one | mdpi.comnih.gov |

Biotechnological Production and Strain Engineering for Cordyformamide

Fermentation Process Optimization for Enhanced Cordyformamide Biosynthesis

Optimizing the fermentation process is a critical step in the industrial production of microbial metabolites like this compound. scialert.net This involves fine-tuning various parameters to create the ideal environment for the producing organism to thrive and synthesize the target compound.

Bioreactor Design and Operation Parameters

The design and operation of bioreactors are fundamental to successful fermentation. silae.itgfi.org For this compound production, this would likely involve submerged fermentation, where the producing fungus is grown in a liquid culture medium. gfi.org

Key Bioreactor Design and Operational Considerations:

| Parameter | Description | Relevance to this compound Production |

| Vessel Material | Typically glass for laboratory scale and stainless steel for pilot and industrial scales. silae.it | Ensures sterility and resistance to chemical and physical stresses. |

| Agitation System | Impellers (e.g., Rushton turbines) are used to ensure proper mixing of the culture, uniform distribution of nutrients, and enhanced mass transfer. silae.it | Prevents cell sedimentation and ensures all cells have access to necessary nutrients and oxygen. |

| Aeration System | Spargers introduce sterile air or oxygen into the bioreactor to meet the oxygen demands of the aerobic fungal culture. silae.it | Crucial for the growth and metabolic activity of the this compound-producing fungus. |

| Temperature Control | Jackets or internal coils are used to maintain the optimal temperature for fungal growth and biosynthesis. cultiply.netmdpi.com | Temperature fluctuations can negatively impact enzyme activity and overall productivity. |

| pH Control | Automated systems for adding acid or base to maintain the pH of the culture medium within the optimal range for the fungus. cultiply.netmdpi.com | pH shifts during fermentation can inhibit growth and product formation. core.ac.uk |

| Foam Control | Antifoam agents or mechanical foam breakers are used to manage foam that can arise from high aeration and agitation rates. researchgate.net | Prevents loss of culture volume and contamination. |

Bioreactors can range in size from small laboratory-scale vessels (1-50 L) to large industrial fermenters (2-500 m³). silae.itresearchgate.net The specific design and operational parameters would need to be empirically determined for the particular this compound-producing fungal strain.

Nutrient Feeding Strategies and Environmental Controls

The composition of the fermentation medium and the control of environmental factors are paramount for maximizing this compound biosynthesis. editverse.comevologic.at

Nutrient and Environmental Control Strategies:

Carbon and Nitrogen Sources: The choice and concentration of carbon sources (like glucose or sucrose) and nitrogen sources (such as yeast extract or peptone) significantly influence fungal growth and secondary metabolite production. editverse.commdpi.com Optimization of the carbon-to-nitrogen ratio is a key aspect of medium development.

Phosphate (B84403) Levels: Phosphate is essential for primary metabolism (e.g., nucleic acid and phospholipid synthesis) but can sometimes inhibit the production of secondary metabolites. editverse.com Careful control of phosphate concentration is therefore important.

Feeding Strategies: Fed-batch cultivation is a common strategy where nutrients are added to the bioreactor during the fermentation process. researchgate.net This approach can prevent substrate inhibition and extend the production phase, leading to higher final titers of the desired compound.

Environmental Controls: Precise control over parameters like dissolved oxygen tension (DOT), pH, and temperature is crucial. mdpi.comfrontiersin.org Online sensors and automated control systems are employed to maintain these parameters at their optimal setpoints throughout the fermentation run. mdpi.com

Various optimization techniques, such as one-factor-at-a-time, factorial design, and response surface methodology, can be employed to systematically investigate the effects of different medium components and environmental conditions on this compound production. scialert.netmdpi.com

Metabolic Engineering of Fungal Strains for Increased this compound Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific substance. wikipedia.org For this compound, this would entail manipulating the producing fungal strain to channel more of its metabolic resources towards the biosynthesis of this compound.

Genetic Manipulation for Overexpression of Biosynthetic Genes

A primary strategy in metabolic engineering is to increase the expression of the genes directly involved in the biosynthetic pathway of the target compound. wikipedia.orgijrdo.org

Identifying Biosynthetic Genes: The first step is to identify the gene cluster responsible for this compound biosynthesis in the producing fungus.

Promoter Engineering: Once the genes are known, their expression can be enhanced by placing them under the control of strong, constitutive promoters. nih.gov

Gene Overexpression: Introducing additional copies of the key biosynthetic genes into the fungal genome can also lead to increased enzyme levels and, consequently, higher product yields. frontiersin.org For example, studies on other fungal metabolites have shown that overexpressing key enzyme genes like those for HMGR, SQS, and LS can significantly increase triterpenoid (B12794562) production in Ganoderma lucidum. frontiersin.org

Modern genetic tools, including CRISPR-Cas9, have greatly simplified and accelerated the process of genetic manipulation in filamentous fungi, making these strategies more accessible and efficient. nih.gov

Deletion or Downregulation of Competing Pathways

To further boost the production of this compound, it is often beneficial to block or reduce the metabolic flux through pathways that compete for the same precursors. wikipedia.org

Identifying Competing Pathways: Metabolic flux analysis can help identify pathways that divert essential precursors away from this compound biosynthesis.

Gene Knockout or Knockdown: Techniques like gene deletion or RNA interference (RNAi) can be used to disable or reduce the expression of enzymes in these competing pathways. nih.govfrontiersin.org This redirects the flow of precursors towards the desired product. For instance, in the production of other fungal metabolites, deleting the gene for d-galacturonate reductase in Aspergillus niger successfully blocked the native catabolic pathway, enabling the conversion of d-galacturonate to a different product. nih.gov

By combining the overexpression of biosynthetic genes with the downregulation of competing pathways, a synergistic effect can often be achieved, leading to substantial improvements in this compound yield.

Strain Improvement and Directed Evolution Approaches

In addition to rational metabolic engineering, traditional and modern methods of strain improvement can be applied to enhance this compound production. slideshare.netlmed.co.jp

Classical Mutagenesis: This involves exposing the fungal strain to mutagens (e.g., UV radiation or chemical agents) to induce random mutations throughout the genome. google.com The resulting mutant library is then screened for high-producing variants. While a classic approach, it can be time-consuming and may introduce undesirable mutations. google.com

Adaptive Laboratory Evolution (ALE): This technique involves cultivating the fungal strain under specific selective pressures for extended periods. nih.gov This allows for the natural selection of mutants with improved characteristics, such as higher tolerance to product toxicity or more efficient substrate utilization, which can indirectly lead to increased production. nih.gov

Directed Evolution: This powerful technique mimics natural evolution in a laboratory setting to engineer proteins with desired properties. sigmaaldrich.comnobelprize.org It involves creating a library of gene variants through mutagenesis, followed by screening or selection for improved function. sigmaaldrich.com This approach could be used to evolve the biosynthetic enzymes in the this compound pathway for higher catalytic efficiency or altered substrate specificity. nobelprize.orgnih.gov

Protoplast Fusion: This method involves combining the genetic material from two different fungal strains by fusing their protoplasts (cells with their cell walls removed). nih.gov This can lead to novel combinations of genes and potentially enhanced production characteristics.

These strain improvement strategies can be used independently or in conjunction with metabolic engineering to develop robust, high-yielding fungal strains for the industrial-scale production of this compound. ijrdo.org

Random Mutagenesis and Screening for High-Producing Mutants

Classical strain improvement (CSI) is a foundational and powerful approach for increasing the production of secondary metabolites in industrial fungi. mdpi.com This method relies on inducing random mutations throughout the genome of a microorganism and then applying a high-throughput screening process to identify mutants with desired characteristics, such as enhanced metabolite yield. mdpi.comresearchgate.net The process is iterative; the best-performing mutants from one round are subjected to further mutagenesis to achieve cumulative improvements in productivity. mdpi.com

The mutagenesis can be induced by physical agents, such as ultraviolet (UV) light and ion beams, or chemical mutagens like ethyl methanesulfonate (B1217627) (EMS) and N-methyl-N'-nitro-N-nitrosoguanidine (NTG). nih.govpaspk.orgresearchgate.net These agents introduce a variety of genetic changes, from single nucleotide polymorphisms to larger chromosomal rearrangements. While untargeted, this approach can effectively alter regulatory networks, precursor supply pathways, or the expression of biosynthetic genes, leading to significantly increased production of the target compound. nih.gov

Research on Cordyceps militaris, a producer of the well-known metabolite cordycepin (B1669437), provides a strong precedent for this approach. In one study, UV irradiation was used to mutagenize C. militaris, resulting in the selection of the high-producing KYL05 strain, which showed a 1.5-fold increase in cordycepin production compared to the wild type. mdpi.com More advanced techniques, such as using a multifunctional plasma mutation system (MPMS), have yielded even more dramatic results. This method generated a C. militaris mutant, GYS60, that produced 7.883 mg/mL of cordycepin—a more than 20-fold increase over the parent strain. researchgate.netguildhe.ac.uk Similarly, random mutagenesis of Aspergillus oryzae with EMS has been shown to activate the expression of antibacterial compounds. nih.gov

Table 1: Examples of Enhanced Secondary Metabolite Production via Random Mutagenesis

| Fungal Strain | Metabolite | Mutagenesis Method | Production Improvement | Reference(s) |

|---|---|---|---|---|

| Cordyceps militaris | Cordycepin | UV Irradiation | ~1.5-fold increase vs. wild type | mdpi.com |

| Cordyceps militaris GYS60 | Cordycepin | Multifunctional Plasma Mutation System (MPMS) | 7.883 mg/mL (>20-fold increase vs. wild type) | researchgate.netguildhe.ac.uk |

| Cordyceps militaris G81-3 | Cordycepin | Ion Beam Irradiation | 6.84 g/L (after media optimization) | researchgate.net |

Genome Editing Technologies for Precise Strain Modification

While random mutagenesis is effective, it can also introduce undesirable mutations. The advent of precise genome editing technologies, particularly the CRISPR-Cas9 system, has revolutionized metabolic engineering in filamentous fungi. frontiersin.orgfrontiersin.org This technology allows for targeted and efficient modification of specific genes, enabling rational strain design to enhance the production of secondary metabolites. semanticscholar.orgnih.govmdpi.com The CRISPR-Cas9 system has been successfully adapted for use in both Aspergillus and Cordyceps species, providing a powerful toolkit for metabolic engineering. mdpi.comresearchgate.net

Key strategies for increasing metabolite yield using genome editing include:

Overexpression of Pathway-Specific Regulators: Biosynthetic gene clusters (BGCs) for secondary metabolites often contain transcription factors that regulate the expression of the entire cluster. Overexpressing these regulators can significantly boost production. For instance, in Aspergillus clavatus, the producer of this compound, researchers identified the gene cluster for cytochalasin E. By overexpressing the pathway-specific regulatory gene, ccsR, they increased the production titer of cytochalasin E sevenfold, from 25 mg/L to 175 mg/L. researchgate.net

Deletion of Competing Pathways: Fungi produce a wide array of secondary metabolites, and their biosynthetic pathways often compete for the same precursors. frontiersin.org CRISPR-Cas9 can be used to knock out the genes of competing pathways, redirecting the metabolic flux towards the desired product. nih.gov

Activation of Silent BGCs: Fungal genomes contain numerous "silent" or cryptic BGCs that are not expressed under standard laboratory conditions. frontiersin.org CRISPR-based activation (CRISPRa), which uses a deactivated Cas9 (dCas9) fused to a transcriptional activator, can be targeted to the promoters of these silent clusters to turn on the production of novel compounds or enhance lowly-expressed ones. frontiersin.orgfrontiersin.org

The successful application of CRISPR-Cas9 in Cordyceps militaris for enhancing cordycepin production and in Aspergillus clavatus for cytochalasin E demonstrates the immense potential of these tools for rationally engineering strains for high-yield production of this compound. semanticscholar.orgresearchgate.net

Table 2: Examples of Precise Strain Modification for Enhanced Metabolite Production

| Fungal Strain | Metabolite | Genetic Modification Strategy | Production Improvement | Reference(s) |

|---|---|---|---|---|

| Aspergillus clavatus NRRL 1 | Cytochalasin E | Overexpression of pathway regulator (ccsR) | 7-fold increase (from 25 mg/L to 175 mg/L) | researchgate.net |

| Cordyceps militaris | Cordycepin | CRISPR/Cas9-mediated gene editing (general application) | Enhanced yields reported | semanticscholar.org |

Computational and Theoretical Studies on Cordyformamide

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking are instrumental in predicting how a ligand, such as Cordyformamide, might interact with a biological target, typically a protein. These methods are foundational in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Ligand-protein docking simulations predict the preferred orientation of a molecule when bound to a protein to form a stable complex. This technique is crucial for understanding the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Future research on this compound could involve docking it against various known protein targets to hypothesize its potential biological activity. The results of such a hypothetical study could be presented in a table similar to the one below.

Table 1: Hypothetical Ligand-Protein Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Protein A | - | - | - |

| Protein B | - | - | - |

| Protein C | - | - | - |

(Data is hypothetical and for illustrative purposes only)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-protein complex over time. An MD simulation of a hypothetical this compound-protein complex would reveal the flexibility of the binding pocket and the ligand, and the stability of their interactions. Key metrics from such a simulation, like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would indicate the stability of the complex.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for a this compound-Protein Complex

| Parameter | Value |

|---|---|

| Simulation Time | ns |

| Force Field | e.g., AMBER, CHARMM |

| Solvent Model | e.g., TIP3P |

| Temperature | K |

| Pressure | atm |

(Data is hypothetical and for illustrative purposes only)

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are based on the principles of quantum mechanics and can predict a wide range of molecular properties with high accuracy, including electronic structure, reactivity, and spectroscopic properties.

Calculations such as Density Functional Theory (DFT) can be used to determine the distribution of electrons within the this compound molecule. This information is vital for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons. A Molecular Electrostatic Potential (MEP) map would visualize the electron-rich and electron-poor regions of this compound, predicting sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | eV |

| LUMO Energy | eV |

| HOMO-LUMO Gap | eV |

| Dipole Moment | Debye |

(Data is hypothetical and for illustrative purposes only)

Quantum chemical methods can predict spectroscopic properties like NMR, IR, and UV-Vis spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. For a novel compound like this compound, these predictions would be invaluable for its characterization.

Chemoinformatics and Predictive Modeling for this compound Research

Chemoinformatics employs computational methods to analyze large datasets of chemical information. Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built to predict the biological activity or physicochemical properties of new molecules based on their structure. If this compound were part of a larger library of compounds with known activities, a QSAR model could be developed to predict its efficacy and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There is no available information in the searched scientific literature regarding QSAR modeling for this compound.

In silico Prediction of Biological Properties (e.g., ADME-Tox without clinical implication)

There is no available information in the searched scientific literature regarding the in silico prediction of ADME-Tox properties for this compound.

Future Directions and Unaddressed Research Questions for Cordyformamide

Exploration of Novel Biological Activities and Untapped Therapeutic Potential

The isocyanide functional group is a rare and potent pharmacophore in natural products, often associated with a range of biological activities, including antibacterial, antifungal, and antitumor effects. acs.org The therapeutic potential of cordyformamide, however, remains largely unexplored. Future investigations should focus on screening this compound against a wide array of biological targets to identify novel therapeutic applications. This includes, but is not limited to, its potential as an antimicrobial agent against drug-resistant pathogens, an antiviral compound, or a modulator of specific cellular pathways implicated in diseases like cancer. accscience.com A systematic approach, employing high-throughput screening and mechanism-of-action studies, will be crucial in uncovering the full therapeutic scope of this intriguing molecule. Furthermore, exploring the potential of this compound and its derivatives as, for example, tyrosinase inhibitors for applications like skin-whitening agents, could open up new avenues in cosmetics and medicine. acs.org

Comprehensive Elucidation of the Entire Biosynthetic Pathway and Associated Enzymes

The biosynthesis of isocyanide-containing compounds is a fascinating area of research. core.ac.uk In many fungi and bacteria, the isocyano group is derived from amino acids like tyrosine, followed by a series of enzymatic transformations. acs.org While the general pathway for some isocyanides is known, the specific enzymes and intermediates involved in the biosynthesis of this compound are yet to be fully characterized. A complete elucidation of its biosynthetic pathway is a critical future direction. nih.govresearchgate.net This will involve identifying the gene cluster responsible for its production, followed by the heterologous expression and functional characterization of each biosynthetic enzyme. researchgate.netnih.gov Understanding the enzymatic machinery will not only provide fundamental insights into the biosynthesis of this unique metabolite but also furnish the molecular tools necessary for its biotechnological production. researchgate.net

Development of Highly Efficient and Sustainable Biotechnological Production Platforms